molecular formula C23H27ClN2O6S B4914184 METHYL 4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZOATE

METHYL 4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZOATE

Cat. No.: B4914184
M. Wt: 495.0 g/mol
InChI Key: JNLXZPQZLVYCFK-UHFFFAOYSA-N
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Description

METHYL 4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZOATE is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzoate ester group, a sulfonamide group, and a cyclohexyl ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with cyclohexylamine under basic conditions to form N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamide.

    Acylation reaction: The sulfonamide intermediate is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

METHYL 4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorobenzoate
  • Methyl 4-(chlorocarbonyl)benzoate
  • Methyl 4-(hydroxymethyl)benzoate

Uniqueness

METHYL 4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl ring and the sulfonamide group distinguishes it from other benzoate derivatives, providing unique properties and applications.

Properties

IUPAC Name

methyl 4-[[2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O6S/c1-31-21-13-12-19(14-20(21)24)33(29,30)26(18-6-4-3-5-7-18)15-22(27)25-17-10-8-16(9-11-17)23(28)32-2/h8-14,18H,3-7,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLXZPQZLVYCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)C3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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